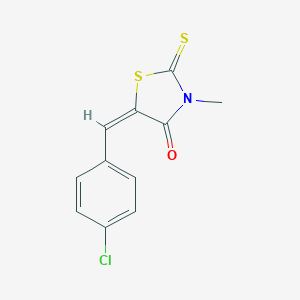

5-(对氯苄叉)-3-甲基罗丹明

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This would typically involve identifying the compound’s molecular formula, structure, and possibly its molar mass.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis

This often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It may include understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, and reactivity.科学研究应用

合成和表征

5-(对氯苄叉)-3-甲基罗丹明已被研究用于合成新型化合物。例如,在微波辐照条件下,由 1-丁基-3-甲基咪唑氯化物在水中催化的芳香醛与 3-甲基罗丹明的交叉醛醇缩合,导致合成 5-亚芳基-3-甲基罗丹明衍生物。该工艺展示了一种生成这些化合物的有效方法,展示了 5-(对氯苄叉)-3-甲基罗丹明在有机合成中的多功能应用 (Le 等人,2016)。

反应中的化学选择性

该化合物还因其化学选择性反应行为而受到研究。对 5-亚苄基-3-苯基罗丹明(一种密切相关的化合物)的研究表明,与重氮甲烷的化学选择性反应,导致螺环丙烷衍生物和 C-甲基化产物。这些发现突出了该化合物进行选择性化学转化的潜力,这可能也适用于 5-(对氯苄叉)-3-甲基罗丹明 (Seyfried 等人,2009)。

分子重排研究

罗丹明衍生物的热重排,包括类似于 5-(对氯苄叉)-3-甲基罗丹明的衍生物,已得到广泛研究。这些研究阐明了复杂的反应途径和这些化合物在合成新型材料或作为有机合成过程中的中间体的潜在应用 (Atalla 等人,1990)。

安全和危害

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.

未来方向

This could involve potential applications of the compound in areas such as medicine, materials science, or environmental science.

For a specific compound, these analyses would require access to experimental data and scientific literature. If “5-(p-Chlorobenzylidene)-3-methylrhodanine” is a novel compound, these analyses could be part of future research directions. Please consult with a chemist or a researcher for more specific information.

属性

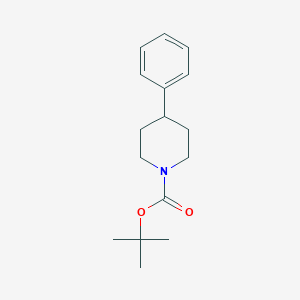

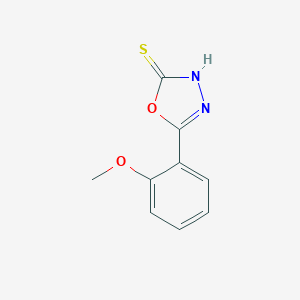

IUPAC Name |

(5E)-5-[(4-chlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRYJAAWKRWXCV-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNOS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(p-Chlorobenzylidene)-3-methylrhodanine | |

CAS RN |

23517-83-1 |

Source

|

| Record name | Rhodanine, 5-(p-chlorobenzylidene)-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023517831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![2-(2-Methoxyphenyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B187409.png)

![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)

![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)

![2-(4-Chlorophenyl)-3-[4-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]phenyl]-1,3-thiazolidin-4-one](/img/structure/B187421.png)